Ethyl thiazole-4-carboxylate

概要

説明

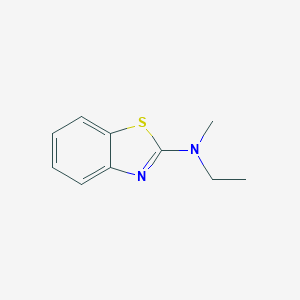

Ethyl thiazole-4-carboxylate is a chemical compound with the molecular formula C6H7NO2S . It is also known by other names such as Ethyl 4-Thiazolecarboxylate and ethyl 1,3-thiazole-4-carboxylate . The compound has a molecular weight of 157.19 g/mol .

Synthesis Analysis

The synthesis of thiazoles has been extensively studied. A review of the synthesis and biological activity of thiazoles covers the literature documents available on the chemistry of preparation of thiazoles . Another study discusses the design and synthesis of new thiazoles by a microwave-assisted method .

Molecular Structure Analysis

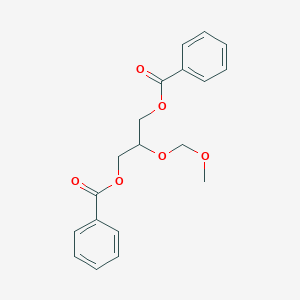

The molecular structure of Ethyl thiazole-4-carboxylate consists of a thiazole ring attached to an ethyl ester group . The InChI string representation of the molecule is InChI=1S/C6H7NO2S/c1-2-9-6 (8)5-3-10-4-7-5/h3-4H,2H2,1H3 . The Canonical SMILES string is CCOC (=O)C1=CSC=N1 .

Physical And Chemical Properties Analysis

Ethyl thiazole-4-carboxylate has several computed properties. It has a molecular weight of 157.19 g/mol, an XLogP3-AA value of 1.5, and a topological polar surface area of 67.4 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .

科学的研究の応用

Antimicrobial Activity

Ethyl thiazole-4-carboxylate has been used in the synthesis of Schiff bases, which have shown significant antimicrobial activity . These compounds have been evaluated against multidrug-resistant strains, with some showing good minimum inhibitory concentration (MIC) values . For instance, compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Antifungal Activity

In addition to their antibacterial properties, these Schiff bases also exhibited antifungal activity . Compound 2b showed maximum antifungal potential against Candida glabrata, while Candida albicans showed maximum sensitivity to compound 2a .

Anti-HIV Activity

Schiff bases, synthesized using Ethyl thiazole-4-carboxylate, have also been reported to have anti-HIV properties .

Antioxidant Activity

These compounds have also been reported to have antioxidant properties .

Antitumor Activity

Ethyl thiazole-4-carboxylate has been used in the synthesis of compounds that have shown promising antitumor activity . The synthesized compounds were determined against the liver carcinoma cell line HepG2 .

Anti-inflammatory & Analgesic Agents

Schiff bases synthesized from Ethyl thiazole-4-carboxylate have been reported to have anti-inflammatory and analgesic properties .

Antihypertensive Activity

Thiazole derivatives, including those synthesized from Ethyl thiazole-4-carboxylate, have been reported to have antihypertensive properties .

Antidiabetic Activity

2,4-Disubstituted thiazoles, which can be synthesized from Ethyl thiazole-4-carboxylate, have been reported to have antidiabetic properties .

Safety and Hazards

While specific safety and hazard information for Ethyl thiazole-4-carboxylate is not available, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping containers tightly closed in a dry, cool and well-ventilated place .

作用機序

Target of Action

Ethyl thiazole-4-carboxylate primarily targets the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for bacterial cell wall .

Mode of Action

The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .

Biochemical Pathways

The compound affects the biochemical pathway of peptidoglycan synthesis in bacteria . Peptidoglycan is a crucial component of the bacterial cell wall, and its synthesis is essential for bacterial growth and survival . By inhibiting the enzyme involved in this pathway, the compound disrupts the cell wall integrity, leading to bacterial cell death .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth due to the disruption of the cell wall integrity . This leads to bacterial cell death, demonstrating the compound’s potential as an antibacterial agent .

特性

IUPAC Name |

ethyl 1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-10-4-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOKFEJMEJKVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407423 | |

| Record name | Ethyl thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl thiazole-4-carboxylate | |

CAS RN |

14527-43-6 | |

| Record name | Ethyl thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key application of Ethyl thiazole-4-carboxylate in organic synthesis?

A1: Ethyl thiazole-4-carboxylate serves as a valuable building block in synthesizing novel aza-analogues of Tiazofurin. These analogues, incorporating a 2-[5,5-bis(hydroxymethyl)pyrrolidin-2-yl] moiety as a sugar mimic, have potential antiviral applications. []

Q2: Can you describe a specific synthetic route for Ethyl thiazole-4-carboxylate highlighted in the research?

A2: One method utilizes the reaction of ethyl isocyanoacetate with O-ethyl thioformate. [] This reaction proceeds through a condensation and subsequent cyclization to form the thiazole ring, with ethyl formate as a byproduct. []

Q3: Is there another synthetic approach to Ethyl thiazole-4-carboxylate utilizing isocyanide chemistry?

A3: Yes, reacting β-Dimethylamino-α-isocyanoacrylates with hydrogen sulfide in the presence of triethylamine can yield Ethyl thiazole-4-carboxylate. [] This reaction involves the electrocyclization of a heteropentadienyl anion intermediate followed by an elimination step. []

Q4: What are some potential future research directions related to Ethyl thiazole-4-carboxylate?

A4: Future research could explore:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。